2-(4-Chlorophenyl)-6-nitroquinolin-4-ol is a synthetic organic compound belonging to the quinoline family. [] Quinolines are heterocyclic aromatic compounds with a wide range of applications in scientific research, particularly in medicinal chemistry and materials science. [] The specific structure of 2-(4-chlorophenyl)-6-nitroquinolin-4-ol, with its chlorine atom and nitro group substitutions, makes it a valuable building block for synthesizing diverse compounds with potentially interesting biological and chemical properties.
2-(4-Chlorophenyl)-6-nitroquinolin-4-ol is a heterocyclic aromatic compound characterized by the presence of both a quinoline core and a chlorophenyl group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly as a precursor for biologically active molecules.
The compound can be synthesized through various chemical reactions, primarily involving nitration processes. It is commercially available from chemical suppliers for research purposes.
This compound falls under the category of nitroquinolines, which are compounds featuring a nitro group attached to a quinoline structure. It is classified as an organic heterocyclic compound due to the presence of nitrogen atoms within its ring structure.
The synthesis of 2-(4-Chlorophenyl)-6-nitroquinolin-4-ol typically involves the nitration of 2-(4-Chlorophenyl)quinolin-4-ol. This process can be executed using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to manage the exothermic nature of the reaction.
The molecular formula of 2-(4-Chlorophenyl)-6-nitroquinolin-4-ol is , with a molecular weight of approximately 315.71 g/mol. The structure features:
The compound's structural details can be represented by its SMILES notation: C1=CC2=C(C(=C1)N=C(C=N2)C(=O)C(=N)C(=O)N(C(=O)C(=C(C=C(C=C)Cl)=C)C=C)=C)
.
2-(4-Chlorophenyl)-6-nitroquinolin-4-ol is involved in several chemical reactions:
The mechanism of action for 2-(4-Chlorophenyl)-6-nitroquinolin-4-ol involves its interaction with biological targets, particularly in medicinal chemistry applications. It may intercalate into DNA, disrupting replication processes, and inhibiting enzymes involved in cellular metabolism, which contributes to its potential antimicrobial and anticancer properties.
2-(4-Chlorophenyl)-6-nitroquinolin-4-ol has several significant applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: